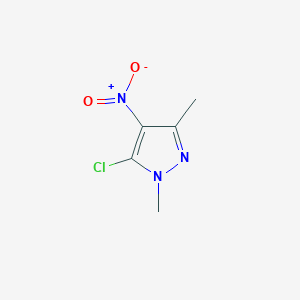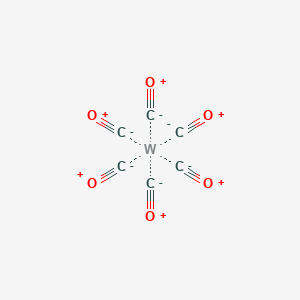
Hexacarbonyltungsten
Vue d'ensemble
Description
Hexacarbonyltungsten, also known as Tungsten carbonyl, is an organometallic compound with the chemical formula W(CO)₆ . It is used as a precursor to a Fischer carbene complex, which is used in Hiyama cross-coupling reactions .
Synthesis Analysis
Hexacarbonyltungsten is generally prepared by “reductive carbonylation”, which involves the reduction of a metal halide under an atmosphere of carbon monoxide . The most cost-effective routes for the synthesis of group 6 hexacarbonyls are based on the reduction of the metal chlorides with magnesium, zinc, or aluminum powders under CO pressures .Molecular Structure Analysis
Hexacarbonyltungsten adopts an octahedral geometry consisting of six rod-like CO ligands radiating from the central W atom . The chemical formula is W(CO)₆ and the Hill Formula is C₆O₆W .Chemical Reactions Analysis
All reactions of Hexacarbonyltungsten commence with displacement of some CO ligands in W(CO)₆ . It behaves similarly to Mo(CO)₆ but tends to form compounds that are kinetically more robust . It has been used to desulfurize organosulfur compounds and as a precursor to catalysts for alkene metathesis .Physical And Chemical Properties Analysis
Hexacarbonyltungsten is a colorless solid with a molar mass of 351.90 g/mol . It has a density of 2.65 g/cm³ at 20 °C . It decomposes at 150 °C and has a vapor pressure of 1.2 mmHg at 67 °C .Applications De Recherche Scientifique
-
Nanotechnology
- Hexacarbonyltungsten is widely used in electron beam-induced deposition technique . It is easily vaporized and decomposed by the electron beam, providing a convenient source of tungsten atoms .
- It is also used in the synthesis of carbon nanotubes , which are one of the most unique materials in the field of nanotechnology .
-
Catalysis
- Hexacarbonyltungsten has been used to desulfurize organosulfur compounds and as a precursor to catalysts for alkene metathesis .
- Tungsten-based catalysts have been used in green catalytic oxidation processes . They exhibit unique acidity that improves the activity and selectivity, chemical and thermal stability, and environmental protection .
-
Medicine
- Although direct applications of Hexacarbonyltungsten in medicine are not well-documented, its role in the broader field of electrochemistry has implications for health applications . Electrochemical sensors, which can be developed using materials like Hexacarbonyltungsten, are useful for quick tests necessary for medical diagnostics, ensuring drug quality, and understanding dynamics of molecular changes during diseases .
- Carbon nanotubes, which can be synthesized using Hexacarbonyltungsten, have been used in biomedical applications such as drug delivery, tissue engineering, biosensors, bioimaging, and cancer treatment .
-
Energy Storage
-
Environmental Science
-
Electronics
Safety And Hazards
Propriétés
IUPAC Name |
carbon monoxide;tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CO.W/c6*1-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNHWXHRAUXLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O6W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895051 | |
| Record name | Hexacarbonyltungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexacarbonyltungsten | |
CAS RN |
14040-11-0 | |
| Record name | Tungsten hexacarbonyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14040-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexacarbonyltungsten | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014040110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten hexacarbonyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tungsten carbonyl (W(CO)6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexacarbonyltungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexacarbonyltungsten | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




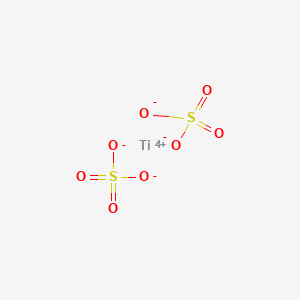
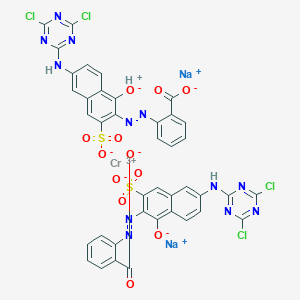
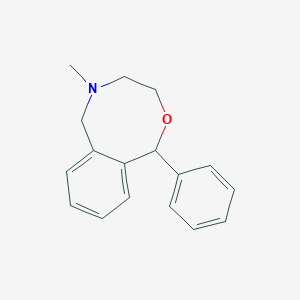





![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)

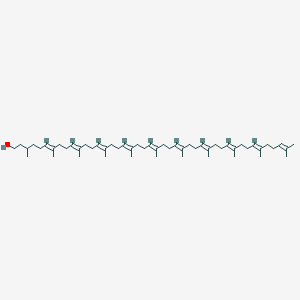
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
